molecular formula C16H12Cl2N2O4S2 B2976058 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-11-8

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2976058
CAS RN: 941908-11-8
M. Wt: 431.3
InChI Key: RNENIQMCBCGAKG-UHFFFAOYSA-N
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Description

The compound “N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is likely to be an organic compound containing a benzothiazole ring, which is a heterocyclic compound . It also contains a sulfonyl group attached to a methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving diazonium salts . The synthesis could potentially involve a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and phenyl rings . The electron-deficient nature of the benzothiazole ring might enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of benzothiazoles and sulfonyl groups. For instance, it might participate in diazo transfer reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable and have high oxidative stability . The presence of the sulfonyl group might increase its solubility in polar solvents .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Research on derivatives of sulfonamides and chloroacetamides has revealed potential antiviral and antimicrobial applications. For instance, sulfonamide derivatives have been synthesized and evaluated for their antiviral activity against tobacco mosaic virus, with certain compounds demonstrating efficacy in bioassay tests (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and showed promising antibacterial and antifungal results, highlighting the potential of these compounds as antimicrobial agents (E. Darwish et al., 2014).

Anticancer Research

Sulfonamide derivatives have been explored for their anticancer properties. For example, a study on the cytotoxic activity of novel sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines found that certain compounds exhibited potent activity, suggesting the utility of these molecules in cancer treatment (M. Ghorab et al., 2015).

Environmental Impact Studies

Chloroacetamide herbicides, related to the compound through the chloroacetamide group, have been studied for their degradation and environmental impact. Research on the degradation of alachlor in soils has provided insight into the persistence and transformation products of these herbicides in agricultural environments, contributing to a better understanding of their ecological effects (Sonia Rodríguez-Cruz & S. Lacorte, 2005).

Anticonvulsant Effects

The synthesis and evaluation of compounds containing sulfonamide moieties for anticonvulsant effects have been a focus of research, indicating potential applications in neurological disorders. For instance, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been investigated for their anticonvulsant activities, revealing significant effects against seizures in animal models (R. Nath et al., 2021).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-24-9-2-4-10(5-3-9)26(22,23)8-13(21)19-16-20-14-11(17)6-7-12(18)15(14)25-16/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNENIQMCBCGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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